(R)-alpha-Ethyl-alpha-methylbenzylamine

Description

Significance of Chiral Amines in Asymmetric Synthesis and Chemical Biology

Chiral amines are of profound importance in asymmetric synthesis and chemical biology due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. psu.edu Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their significance in medicinal chemistry. psu.edu Their utility in organic synthesis is multifaceted; they can act as chiral building blocks, chiral auxiliaries, resolving agents for racemic mixtures of acids, and as chiral ligands for metal-catalyzed reactions. psu.edusigmaaldrich.com

As chiral building blocks, these amines are incorporated directly into the structure of the target molecule, introducing a defined stereocenter. sigmaaldrich.com In their role as chiral auxiliaries, they are temporarily attached to a substrate to direct the stereochemical course of a reaction, after which they are cleaved and can often be recovered. This approach is instrumental in the diastereoselective synthesis of a wide array of chiral compounds.

Furthermore, chiral amines are crucial for the preparation of chiral catalysts that facilitate asymmetric synthesis, a key technology for producing enantiomerically pure substances in the chemical industry. stereoelectronics.org The ability of chiral amines to form diastereomeric salts with racemic acids has been a cornerstone of classical resolution techniques, allowing for the separation of enantiomers on an industrial scale. sigmaaldrich.com

Overview of alpha-Ethyl-alpha-methylbenzylamine as a Chiral Building Block and Reagent

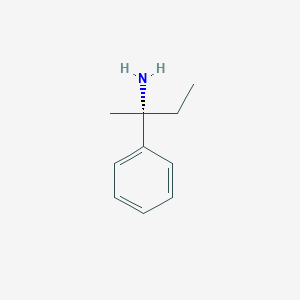

(R)-alpha-Ethyl-alpha-methylbenzylamine, a derivative of the more commonly known α-methylbenzylamine, serves as a valuable chiral building block and reagent in asymmetric synthesis. sigmaaldrich.com Its structure, featuring a benzene (B151609) ring, an ethyl group, and an amino group attached to a chiral carbon center, makes it a useful intermediate in the production of other chiral compounds. nih.gov

A notable application of (R)-α-ethylbenzylamine is in the diastereoselective synthesis of C₂-symmetrical secondary amines. sigmaaldrich.comsigmaaldrich.com In a one-pot, solvent-free reductive amination reaction, (R)-α-ethylbenzylamine can be reacted to produce these secondary amines with high diastereoselectivities. sigmaaldrich.comsigmaaldrich.com These resulting C₂-symmetrical amines are not merely chiral molecules themselves but are also valuable precursors to more complex chiral ligands. sigmaaldrich.comsigmaaldrich.com

Specifically, they serve as crucial building blocks for the synthesis of atropisomeric phosphoramidites. sigmaaldrich.comsigmaaldrich.com These phosphoramidite (B1245037) ligands have demonstrated high efficacy in highly enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. psu.edusigmaaldrich.comsigmaaldrich.combeilstein-journals.orgnih.govethz.chrsc.org The stereochemical information originating from (R)-α-ethylbenzylamine is thus transferred and amplified in these subsequent catalytic asymmetric transformations.

| Application of Ligands Derived from (R)-α-Ethylbenzylamine | Metal Catalyst | Reaction Type | Enantioselectivity |

| Atropisomeric Phosphoramidites | Copper | Conjugate Addition | High |

| Atropisomeric Phosphoramidites | Iridium | Allylic Substitution | High |

This table summarizes the application of chiral ligands synthesized from (R)-α-ethylbenzylamine in asymmetric catalysis, noting the high enantioselectivities achieved.

Historical Context and Evolution of Stereoselective Approaches involving Chiral alpha-Alkylbenzylamines

The use of chiral α-alkylbenzylamines in stereoselective synthesis has a rich history, dating back to the foundational work on chiral resolution. The classical method of separating enantiomers by forming diastereomeric salts was famously demonstrated by Louis Pasteur in 1853 with tartaric acid. wikipedia.org Following this principle, α-methylbenzylamine became a workhorse for the resolution of racemic acids due to its ability to form crystalline diastereomeric salts that could be separated by fractional crystallization. stereoelectronics.org

Over time, the role of chiral α-alkylbenzylamines evolved from simply being resolving agents to being actively involved in directing the stereochemical outcome of reactions as chiral auxiliaries. google.com The benzyl (B1604629) group's susceptibility to removal by hydrogenolysis makes these amines particularly useful as "sacrificial" chiral auxiliaries. sci-hub.se In this approach, the chiral amine is incorporated into a substrate to guide a subsequent diastereoselective transformation, and is later removed to afford the desired enantiomerically enriched product. sci-hub.se

Initial applications often provided modest levels of stereochemical induction. sci-hub.se This led to research focused on structural modifications of the chiral benzylamine (B48309) framework to enhance its stereodirecting ability. sci-hub.se Strategies included the introduction of additional functional groups to allow for chelation control or increasing the steric bulk of the amine to create a more defined chiral environment. sci-hub.se This evolution from classical resolution to the rational design of chiral auxiliaries and ligands derived from α-alkylbenzylamines represents a significant advancement in the field of asymmetric synthesis, enabling the efficient production of complex chiral molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10181-67-6 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

(2R)-2-phenylbutan-2-amine |

InChI |

InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3/t10-/m1/s1 |

InChI Key |

XTTQGFJZEYVZAP-SNVBAGLBSA-N |

SMILES |

CCC(C)(C1=CC=CC=C1)N |

Isomeric SMILES |

CC[C@](C)(C1=CC=CC=C1)N |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Enantiopure R Alpha Ethyl Alpha Methylbenzylamine

Enantioselective Catalytic Synthesis

The direct synthesis of a single enantiomer of a chiral compound is often the most efficient approach. Enantioselective catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, offers several powerful strategies for the synthesis of chiral amines.

Asymmetric Hydrogenation of Imines and Prochiral Precursors

Asymmetric hydrogenation of prochiral imines is a highly atom-economical method for the synthesis of chiral amines. This approach typically involves the use of transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. While specific data for the asymmetric hydrogenation leading to (R)-alpha-Ethyl-alpha-methylbenzylamine is not extensively reported, studies on analogous dialkyl and aryl alkyl ketimines provide valuable insights into the potential catalysts and conditions.

For instance, iridium catalysts bearing spiro phosphine-amine-phosphine ligands have shown high efficiency in the asymmetric hydrogenation of dialkyl imines, which are challenging substrates due to the minimal steric and electronic differences between the two alkyl groups. chinesechemsoc.orgchinesechemsoc.org High yields and excellent enantioselectivities have been achieved by carefully tuning the chiral pocket of the catalyst. chinesechemsoc.orgchinesechemsoc.org

Table 1: Asymmetric Hydrogenation of a Model Aryl Alkyl Ketimine

| Catalyst | Substrate | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| [Ir(COD)Cl]₂ / (R,SFc)-Xyliphos | N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine | 80 | 50 | Toluene/2-propanol | >99 | 80 |

Data from a study on the synthesis of (S)-metolachlor, a structurally related chiral amine. The data illustrates the conditions and outcomes for a similar class of compounds. nih.gov

Reductive Amination Strategies with Chiral Inducers

Reductive amination is a versatile method for forming C-N bonds, and its asymmetric variant allows for the synthesis of chiral amines from ketones. wikipedia.org This can be achieved through the use of a chiral amine as a resolving agent or by employing a chiral catalyst in the reduction of the intermediate imine. The direct reductive amination of propiophenone (B1677668) with an amine in the presence of a chiral catalyst and a reducing agent is a potential route to this compound.

While specific protocols for the target molecule are scarce, the general principle involves the condensation of a ketone with an amine to form an imine, which is then hydrogenated in situ. wikipedia.org The stereochemical outcome is directed by a chiral catalyst, often a transition metal complex with a chiral ligand.

Transition Metal-Catalyzed Asymmetric C–N Bond Formation

The formation of a stereogenic C-N bond can also be achieved through various transition metal-catalyzed cross-coupling reactions. These methods have emerged as powerful tools for the synthesis of a wide range of amines. While less common for the direct synthesis of α,α-disubstituted benzylamines, developments in this area are ongoing. The key challenge lies in controlling the enantioselectivity at a sterically congested carbon center.

Organocatalytic Routes to Chiral Amines

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in a variety of enantioselective transformations, including the synthesis of chiral amines. researchgate.netresearchgate.net These catalysts can activate imines towards nucleophilic attack, and the chiral environment of the catalyst directs the stereochemical outcome of the reaction.

For the synthesis of this compound, an organocatalytic approach could involve the asymmetric addition of a nucleophile to a ketimine derived from propiophenone. The success of such a reaction would be highly dependent on the design of the chiral organocatalyst to effectively shield one face of the imine.

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is a classical and widely practiced method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This technique relies on the formation of diastereomers with different physical properties, allowing for their separation.

Diastereomeric Salt Formation and Fractional Crystallization

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. pbworks.comchemistry-online.com The resulting diastereomeric salts have different solubilities, which allows for their separation by fractional crystallization. pbworks.com

For the resolution of racemic alpha-Ethyl-alpha-methylbenzylamine, a chiral resolving agent such as L-(+)-tartaric acid can be used. The process involves the following steps:

Salt Formation: The racemic amine is reacted with an equimolar amount of the chiral acid in a suitable solvent, such as methanol. This results in the formation of a mixture of two diastereomeric salts: ((R)-amine·(L)-acid) and ((S)-amine·(L)-acid). chemistry-online.com

Fractional Crystallization: Due to their different crystal lattice energies, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution. pbworks.comchemistry-online.com

Isolation: The less soluble diastereomeric salt is isolated by filtration.

Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the acid and liberate the enantiomerically pure amine. The amine can then be extracted and purified. chemistry-online.com

The mother liquor, which is enriched in the more soluble diastereomeric salt, can be treated separately to recover the other enantiomer.

Table 2: Illustrative Example of Chiral Resolution of a Racemic Amine

| Racemic Amine | Chiral Resolving Agent | Solvent | Isolated Diastereomer | Yield of Resolved Amine (%) | Optical Purity of Resolved Amine (%) |

| (±)-α-Methylbenzylamine | L-(+)-Tartaric Acid | Methanol | (-)-Amine-(+)-tartrate | ~55 | >95 |

This data is for the resolution of the structurally similar α-methylbenzylamine and serves as a representative example of the expected outcome for the resolution of α-Ethyl-alpha-methylbenzylamine. chemistry-online.com

Enzymatic Kinetic Resolution and Biocatalytic Transformations

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. Biocatalytic transformations, in general, offer the advantages of high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. nih.gov

ω-Transaminases (ω-TAs) are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.comresearchgate.net They are widely used for the synthesis of chiral primary amines through two main strategies: the kinetic resolution of a racemic amine or the asymmetric synthesis from a prochiral ketone. researchgate.net

In a kinetic resolution, an (S)-selective ω-TA can selectively deaminate the (S)-enantiomer of a racemic amine, leaving the desired (R)-enantiomer untouched. For example, in the resolution of the structurally related primary amine, racemic α-methylbenzylamine, an (S)-selective ω-TA converts the (S)-α-methylbenzylamine to acetophenone, allowing for the recovery of highly enantiopure (R)-α-methylbenzylamine. researchgate.net

However, the application of ω-transaminases is generally limited to the synthesis of primary and secondary amines. The catalytic mechanism involves the transfer of an amino group (-NH2) to a carbonyl carbon. The synthesis of a tertiary amine like this compound, which features a quaternary stereocenter with three non-hydrogen substituents attached to the nitrogen-bearing carbon, falls outside the standard scope of ω-transaminase activity. Direct asymmetric synthesis or kinetic resolution of this specific tertiary amine using ω-TAs is not described in the scientific literature, as the enzyme's active site and mechanism are not suited for the formation or resolution of such a sterically hindered structure.

Table 1: Examples of ω-Transaminase Application in Chiral Amine Synthesis Data based on reactions with primary amines like α-methylbenzylamine, as direct application to the target tertiary amine is not documented.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Vibrio fluvialis JS17 | Racemic α-methylbenzylamine | (R)-α-methylbenzylamine | >98% | ethz.ch |

| Arthrobacter sp. KNK168 | 1-acetonaphthone | (R)-(+)-1-(1-naphthyl)ethylamine | >99% |

To overcome limitations of enzymatic reactions, such as unfavorable equilibria or product inhibition, coupled enzyme systems are often employed. These systems combine two or more enzymes in a one-pot cascade to drive the reaction towards the desired product, often achieving higher yields and stereoselectivity. researchgate.net

For the kinetic resolution of primary amines like α-methylbenzylamine, a ω-transaminase can be coupled with a dehydrogenase enzyme. In one such system, an (S)-selective ω-TA converts the (S)-amine to a ketone. This ketone is then reduced to an alcohol by an alcohol dehydrogenase (ADH), which consumes a cofactor like NADPH. A third enzyme, such as glucose dehydrogenase (GDH), is used to regenerate the NADPH cofactor. ethz.ch This cascade effectively removes the inhibitory ketone byproduct, shifting the equilibrium and allowing the resolution to proceed to high conversion. ethz.ch A study successfully demonstrated the simultaneous synthesis of (R)-1-phenylethanol and (R)-α-methylbenzylamine from racemic α-methylbenzylamine using a ω-TA/ADH/GDH coupled system, achieving >99% ee for the alcohol and >98% ee for the remaining amine. ethz.ch

While highly effective for primary amines, the direct application of such transaminase-based coupled enzyme systems to the synthesis of the tertiary amine this compound is not feasible due to the aforementioned mechanistic constraints of ω-transaminases.

Table 2: Performance of a Coupled Enzyme System for Resolution of Racemic α-Methylbenzylamine

| Enzyme System | Substrate (Conc.) | Product 1 (Conc., ee) | Product 2 (Conc., ee) | Time (h) | Reference |

| ω-TA / ADH / GDH | Racemic α-MBA (100 mM) | (R)-α-MBA (48 mM, >98%) | (R)-1-phenylethanol (49 mM, >99%) | 18 | ethz.ch |

Crystallization-Induced Diastereomer Transformation (CIDT)

Crystallization-Induced Diastereomer Transformation (CIDT) is a deracemization technique used to convert a mixture of diastereomers in solution into a single, solid, pure diastereomer. The process relies on the equilibration of the diastereomers in the solution phase while one diastereomer selectively crystallizes due to its lower solubility. According to Le Châtelier's principle, the equilibrium in the solution continuously shifts to replenish the crystallizing diastereomer, ultimately allowing for a theoretical yield of 100%. nih.govresearchgate.net

This technique is often applied to the resolution of racemic amines. The racemic amine is first reacted with a chiral resolving agent to form a mixture of diastereomeric salts. If the stereocenter of the amine is labile (i.e., can be epimerized) under the reaction conditions, and one of the diastereomeric salts is significantly less soluble than the other, CIDT can occur. researchgate.net Recently, photo-driven CIDT methods have been developed for benzylic amines, using a photocatalyst to facilitate the racemization of the amine in the solution phase, thereby enabling the transformation. princeton.edu

The successful application of CIDT requires a stereocenter that can be epimerized. For tertiary amines like alpha-Ethyl-alpha-methylbenzylamine, the carbon stereocenter is configurationally stable and does not readily epimerize under typical CIDT conditions. Therefore, this method is not directly applicable for the deracemization of the final compound. However, it could potentially be applied to a precursor molecule where the stereocenter is established in a more labile form.

Applications of R Alpha Ethyl Alpha Methylbenzylamine in Asymmetric Synthesis

Utilization as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org While specific examples for (R)-alpha-ethyl-alpha-methylbenzylamine are not readily found, its structure suggests potential for such applications.

In theory, derivatives of this compound, such as amides formed with prochiral carboxylic acids, could be used to mediate diastereoselective reactions. The bulky quaternary center would create a specific chiral environment, influencing the approach of reagents to a reactive site. For instance, the enolate formed from such an amide derivative would possess a distinct facial bias, leading to diastereoselective alkylation or aldol (B89426) reactions. The steric hindrance provided by the ethyl and methyl groups on the chiral center would be crucial in determining the degree of stereoselectivity.

The primary function of a chiral auxiliary is to control stereochemistry during the formation of new chiral centers. wikipedia.org Derivatives of this compound could theoretically control the formation of both carbon-carbon and carbon-heteroatom bonds. For example, in aza-Michael additions, where a nitrogen atom is added to an α,β-unsaturated carbonyl compound, attaching the amine as an auxiliary to the substrate could direct the stereoselective formation of a new carbon-nitrogen bond. Similarly, its derivatives could be employed in diastereoselective Diels-Alder reactions or conjugate additions to guide the formation of new carbon-carbon bonds.

Chiral auxiliaries are often employed to induce diastereoselectivity in cyclization reactions, leading to the formation of enantiomerically enriched cyclic compounds. A derivative of this compound attached to a linear precursor could influence the conformation of the transition state during a cyclization event, such as a radical cyclization or a Nazarov cyclization, thereby favoring the formation of one diastereomer of the cyclic product over another.

Role as a Chiral Ligand in Asymmetric Catalysis

Chiral amines are frequently used as precursors for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. nih.govresearchgate.net These ligands coordinate to a metal center, creating a chiral catalyst that can produce an enantiomerically enriched product from a prochiral substrate.

This compound could serve as a scaffold for a variety of ligand types. For example, it could be converted into phosphine-amine (P,N) ligands by introducing a phosphine (B1218219) group. Such P,N ligands have proven highly effective in a range of metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. nih.govresearchgate.net The specific steric and electronic properties endowed by the quaternary center of this compound would be expected to influence the catalytic activity and enantioselectivity of the resulting metal complexes.

Asymmetric hydrogenation is a powerful method for producing chiral compounds, where a catalyst with a chiral ligand directs the addition of hydrogen across a double bond with high enantioselectivity. wikipedia.orgnih.gov Ligands derived from this compound could be developed for this purpose. For instance, Schiff base derivatives or more complex P,N,N-tridentate ligands could be synthesized and complexed with metals like iridium, rhodium, or ruthenium. researchgate.netresearchgate.net The performance of such catalysts would depend on the precise architecture of the ligand and its interaction with both the metal center and the substrate. The unique steric environment created by the ethyl and methyl groups at the stereocenter could offer novel selectivity profiles in the hydrogenation of challenging substrates.

Development of this compound-Derived Ligands for Transition Metal Catalysis

Ligands for Asymmetric Allylic Alkylation

Specific examples of ligands derived from this compound for use in asymmetric allylic alkylation have not been identified in the reviewed literature.

Ligands for Asymmetric Conjugate Additions

While chiral amines are fundamental to the synthesis of ligands for asymmetric conjugate additions, research detailing the use of this compound for this purpose is not available in the surveyed sources.

Application in Organocatalytic Systems

The role of this compound as a catalyst in organocatalytic systems is not described in the available scientific literature.

Employment as a Chiral Building Block (Chiral Synthon)

General applications of this compound as a chiral building block are not sufficiently detailed in scientific literature to populate the specific subsections below.

Preparation of Chiral α-Amino-C-Phosphinic Acids and Analogues

No methodologies were found that utilize this compound as a chiral synthon for the preparation of chiral α-amino-C-phosphinic acids or their analogues.

Synthesis of Enantiopure β-Amino Alcohols

The use of this compound as a chiral building block in the synthesis of enantiopure β-amino alcohols is not documented in the reviewed literature.

Construction of Complex Chiral Heterocyclic Scaffolds

Specific instances of this compound being employed in the construction of complex chiral heterocyclic scaffolds have not been identified.

Mechanistic Investigations and Theoretical Studies on R Alpha Ethyl Alpha Methylbenzylamine Reactivity

Elucidation of Reaction Mechanisms in Stereoselective Transformations

There is currently no specific research available in the scientific literature that elucidates the reaction mechanisms of (R)-alpha-Ethyl-alpha-methylbenzylamine in stereoselective transformations.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

No kinetic isotope effect studies have been published that focus on the rate-determining steps of reactions involving this compound.

Computational Chemistry Approaches

There are no available Density Functional Theory (DFT) calculations in the research literature that analyze the transition states of reactions involving this compound.

Specific computational models for the stereochemical induction and enantioselectivity of this compound have not been reported in scientific publications.

Research on Derivatives and Structural Analogues of Alpha Ethyl Alpha Methylbenzylamine

Synthesis and Stereochemical Characterization of N-Substituted (R)-alpha-Ethyl-alpha-methylbenzylamine Derivatives

The synthesis of N-substituted derivatives of this compound can be achieved through standard organic chemistry transformations, such as N-acylation and N-alkylation. These reactions introduce a variety of functional groups to the nitrogen atom, allowing for the modification of the compound's chemical and physical properties.

N-Acylation:

N-acylation is a common method for the derivatization of primary and secondary amines. In the case of this compound, this can be accomplished by reacting the amine with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. For example, the reaction with acetyl chloride would yield the corresponding N-acetyl derivative. The general scheme for N-acylation is as follows:

this compound + R-COCl → (R)-N-acyl-alpha-Ethyl-alpha-methylbenzylamine + HCl

The stereochemical integrity of the chiral center is generally preserved under these mild reaction conditions. The characterization of these N-acyl derivatives involves spectroscopic techniques. For instance, in the ¹H NMR spectrum, the appearance of a new signal corresponding to the acyl group and a downfield shift of the methine proton adjacent to the nitrogen would be expected. The specific rotation of the product, measured using polarimetry, would confirm the retention of the (R)-configuration.

N-Alkylation:

N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide. To avoid over-alkylation, this reaction often requires careful control of stoichiometry and reaction conditions. Reductive amination, a two-step process involving the formation of an imine followed by reduction, is an alternative and often more controlled method for N-alkylation.

The stereochemical characterization of N-alkylated derivatives would similarly rely on NMR spectroscopy to confirm the addition of the alkyl group and polarimetry to verify the retention of stereochemistry.

A summary of representative N-substituted derivatives and their expected characterization data is presented in the table below.

| Derivative Name | Substituent (R) | Synthetic Method | Expected ¹H NMR signals for substituent | Expected change in specific rotation |

| (R)-N-acetyl-alpha-Ethyl-alpha-methylbenzylamine | -COCH₃ | N-Acylation | Singlet around 2.0 ppm (3H) | Change in magnitude and possibly sign |

| (R)-N-benzoyl-alpha-Ethyl-alpha-methylbenzylamine | -COC₆H₅ | N-Acylation | Multiplets between 7.4-7.8 ppm (5H) | Significant change |

| (R)-N-benzyl-alpha-Ethyl-alpha-methylbenzylamine | -CH₂C₆H₅ | N-Alkylation | Singlet around 3.8 ppm (2H), Multiplets between 7.2-7.4 ppm (5H) | Significant change |

Functionalization of the Aromatic Moiety and its Impact on Chiral Properties

Functionalization of the aromatic ring of this compound allows for the introduction of various substituents, which can significantly influence the molecule's electronic properties and, consequently, its chiroptical properties. Electrophilic aromatic substitution reactions are the primary methods for such modifications.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group.

The position of substitution (ortho, meta, or para) will be directed by the existing alpha-ethyl-alpha-methylamino group. Due to steric hindrance from the quaternary alpha-carbon, substitution at the ortho positions is likely to be disfavored, leading predominantly to para-substituted products.

The introduction of substituents onto the aromatic ring can have a notable impact on the chiral properties of the molecule, particularly its specific rotation. This is because the electronic nature of the substituent alters the chromophore associated with the chiral center. For example, the introduction of an electron-withdrawing group like a nitro group at the para position is expected to significantly change the molar rotation compared to the unsubstituted parent compound.

The table below illustrates the potential impact of aromatic substitution on the chiroptical properties.

| Aromatic Substituent | Position | Expected Electronic Effect | Predicted Impact on Specific Rotation |

| -NO₂ | para | Electron-withdrawing | Significant change in magnitude |

| -Br | para | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate change |

| -CH₃ | para | Electron-donating | Moderate change |

Comparative Studies with other α-Chiral Alkylbenzylamines and Related Chiral Amines

A comparative analysis of this compound with other α-chiral alkylbenzylamines, such as the widely studied (R)-alpha-methylbenzylamine, highlights the influence of the substituents at the stereogenic center on the compound's properties and applications.

(R)-alpha-Methylbenzylamine vs. This compound:

The primary structural difference between these two amines is the presence of an additional ethyl group at the alpha-position in the latter, making it a quaternary chiral center. This has several important consequences:

Steric Hindrance: this compound possesses significantly greater steric bulk around the stereocenter. This can influence its reactivity, for example, by slowing down the rate of N-substitution reactions. In its application as a chiral resolving agent, this increased steric hindrance could lead to more pronounced diastereomeric differentiation and potentially more efficient separation of enantiomers.

Basicity: The additional alkyl group in this compound is electron-donating, which would be expected to slightly increase the basicity of the amino group compared to (R)-alpha-methylbenzylamine.

Chiroptical Properties: The change in substituents at the chiral center directly affects the chiroptical properties. The magnitude and even the sign of the specific rotation are expected to differ between the two compounds.

The table below provides a comparison of key properties.

| Property | (R)-alpha-Methylbenzylamine | This compound |

| Structure at α-carbon | Secondary | Quaternary |

| Steric Hindrance | Moderate | High |

| Expected Basicity | Lower | Higher |

| Use as Chiral Auxiliary | Widely used | Potentially more selective due to steric bulk |

Advanced Methodologies and Emerging Trends in R Alpha Ethyl Alpha Methylbenzylamine Research

Flow Chemistry Applications in Enantioselective Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chiral amines, offering significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mt.com The construction of the quaternary stereocenter in (R)-alpha-Ethyl-alpha-methylbenzylamine can particularly benefit from the precise control of reaction parameters that flow reactors provide.

Chemoenzymatic cascades in continuous flow systems are particularly promising. For the synthesis of a chiral amine, a packed-bed reactor containing an immobilized enzyme, such as an (R)-selective ω-transaminase, can be employed. The corresponding prochiral ketone, 1-phenyl-1-butanone, could be continuously passed through the reactor to yield this compound with high enantioselectivity. researchgate.net This approach minimizes enzyme degradation and allows for easy separation of the product from the biocatalyst.

Flow systems have demonstrated significant improvements in key performance indicators compared to batch processes. The transition from batch to continuous flow for the synthesis of chiral molecules can lead to a substantial increase in space-time yield (STY), a critical metric for process efficiency. nih.gov The ability to operate at elevated temperatures and pressures safely within a sealed flow system can dramatically reduce reaction times from hours to minutes. mt.com

| Parameter | Batch Synthesis (Typical) | Continuous Flow Synthesis (Projected) |

|---|---|---|

| Residence/Reaction Time | Hours (e.g., 12-24 h) | Minutes (e.g., 6-60 min) |

| Space-Time Yield (STY) | Low to Moderate | High (e.g., up to 35-fold increase reported for similar systems nih.gov) |

| Enantiomeric Excess (ee) | High (>99%) | High (>99%) |

| Process Control | Limited (e.g., heating/cooling of large volumes) | Precise (e.g., rapid heat/mass transfer) |

| Scalability | Challenging | Straightforward (scaling-out) |

Green Chemistry Principles in this compound Production and Use

The application of green chemistry principles is essential for developing sustainable synthetic routes to this compound. The goal is to minimize waste, reduce energy consumption, and use less hazardous substances. Key metrics used to evaluate the "greenness" of a chemical process include Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (Environmental Factor).

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to the desired product. The synthesis of this compound via catalytic asymmetric reductive amination of 1-phenyl-1-butanone with ammonia (B1221849) and hydrogen gas represents a highly atom-economical route, as all reactant atoms are incorporated into the final product, with water being the only byproduct.

Process Mass Intensity (PMI) and E-Factor: PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. The E-Factor is similar but subtracts the mass of the product from the total waste (E-Factor = PMI - 1). The pharmaceutical industry often has high PMI values due to multi-step syntheses and extensive purification. Applying green principles, such as using catalytic rather than stoichiometric reagents and minimizing solvent use through flow chemistry or solvent-free conditions, can drastically reduce the PMI and E-factor for the production of this compound.

| Metric | Traditional Synthesis (e.g., with Stoichiometric Reagents) | Greener Synthesis (e.g., Catalytic) | Description |

|---|---|---|---|

| Atom Economy | Low to Moderate | High (>90%) | Measures the incorporation of reactant atoms into the final product. |

| Process Mass Intensity (PMI) | High (>>100 kg/kg) | Lower (<50 kg/kg) | Ratio of total mass input to product mass. Lower is better. |

| E-Factor | High (>>100 kg waste/kg product) | Lower (<49 kg waste/kg product) | Measures the total waste produced per kilogram of product. |

| Solvent Use | High (often chlorinated solvents) | Minimized (e.g., ethanol, water, or solvent-free) | Reduces waste and environmental impact. |

Strategies for Catalyst and Auxiliary Recovery and Recycling

The catalysts and chiral auxiliaries used in asymmetric synthesis are often complex, expensive, and based on precious metals, making their recovery and recycling a critical aspect of sustainable manufacturing. rsc.org For the synthesis of this compound, several strategies can be employed.

Heterogenization of Homogeneous Catalysts: Homogeneous catalysts, such as those based on rhodium, ruthenium, or iridium, are highly effective for asymmetric hydrogenations and reductive aminations but are difficult to separate from the product. nih.gov Immobilizing these catalysts on solid supports (e.g., polymers, silica) allows them to be used in packed-bed or continuous stirred-tank reactors. ukri.orgresearchgate.net This simplifies catalyst-product separation, enabling the catalyst to be retained and reused over multiple cycles, which reduces costs and prevents product contamination with heavy metals. rsc.orgrsc.org

Biphasic Catalysis: This approach involves using a two-phase solvent system where the catalyst is soluble in one phase (e.g., an aqueous or fluorous phase) and the product is soluble in the other (an organic phase). After the reaction, the phases are separated, allowing the catalyst-containing phase to be recycled.

Chiral Auxiliary Recycling in Flow: When a chiral auxiliary is used to direct the stereoselective synthesis, it must be removed in a subsequent step. Continuous flow systems can be designed to include an in-line separation and recycling loop. rsc.org For instance, after a diastereoselective reaction to form the quaternary center, the auxiliary could be cleaved and separated from the product stream using techniques like liquid-liquid extraction or chromatography, and then be automatically fed back to the start of the process.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Immobilization/Heterogenization | Anchoring a homogeneous catalyst to a solid support. researchgate.net | Easy separation, reusability, suitable for flow chemistry. ukri.org | Potential for reduced activity or selectivity, catalyst leaching. |

| Biphasic Catalysis | Catalyst is confined to a separate liquid phase from the product. | Simplified separation, maintains high activity of homogeneous catalyst. | Mass transfer limitations between phases, requires specialized solvents. |

| Membrane Separation | Using nanofiltration membranes to retain larger catalyst complexes. | Applicable to homogeneous catalysts, can be integrated into flow systems. | Membrane stability and fouling, potential product retention. |

Future Prospects in the Design of Novel Stereoselective Reactions

The construction of all-carbon quaternary stereocenters, like the one in this compound, remains a formidable challenge in synthetic chemistry. nih.govrsc.org Future research is focused on developing novel catalytic methods that offer greater efficiency, selectivity, and a broader substrate scope.

Engineered Biocatalysts: The use of enzymes in synthesis is a rapidly growing field. nih.gov Directed evolution and protein engineering are being used to create novel amine dehydrogenases and transaminases with tailored substrate pockets capable of accommodating bulky ketones to produce α,α-disubstituted amines. acs.orgacs.org These engineered biocatalysts can offer unparalleled stereoselectivity (>99% ee) under mild, aqueous conditions, representing a highly sustainable future direction. nih.govacs.org

Advanced Organocatalysis: Metal-free organocatalysis continues to evolve, with new catalysts being designed for challenging transformations. For the synthesis of quaternary amines, future methods may involve the direct asymmetric α-functionalization of branched aldehydes or ketones. scilit.comnih.gov Novel chiral primary amine or phosphoric acid catalysts could enable direct amination reactions that were previously inaccessible.

Photoredox and Electrochemical Catalysis: The merging of photoredox or electrochemistry with asymmetric catalysis is opening new reaction pathways. acs.org These methods allow for the generation of radical intermediates under mild conditions, which can then be guided by a chiral catalyst to form challenging C-C or C-N bonds. Such approaches could lead to novel disconnections for the synthesis of this compound, potentially starting from less functionalized and more abundant precursors. The development of methods for the enantioselective construction of fluorinated quaternary carbons points to the power of these emerging strategies for creating complex stereocenters. rsc.orgnih.gov

Conclusion and Outlook

Summary of Key Advancements in (R)-alpha-Ethyl-alpha-methylbenzylamine Research

While dedicated research on this compound is not extensively documented in publicly available literature, significant progress in the synthesis of the broader class of chiral α-tertiary amines provides a framework for understanding its potential. These advancements primarily focus on overcoming the steric hindrance associated with the creation of a quaternary carbon atom adjacent to a nitrogen-bearing phenyl group.

Key strategies that have been developed for the synthesis of chiral α-tertiary amines include:

Transition-Metal Catalysis : This has emerged as a powerful tool for the enantioselective construction of C-C and C-N bonds. Methodologies such as asymmetric Mannich reactions, the alkylation of imine derivatives, and cross-coupling reactions have shown promise in creating sterically congested chiral centers. rsc.orgrsc.orgresearchgate.net

Chiral Auxiliary-Mediated Synthesis : The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is a well-established strategy. For instance, the introduction of a t-butanesulfinyl group as a chiral auxiliary has enabled highly diastereoselective additions of organolithium reagents to ketimines. rsc.org

Radical Strategies : More recently, visible-light-mediated radical reactions have offered a novel and powerful approach. These methods can generate and control the stereochemistry of radical intermediates, providing a unique pathway to α-tertiary amines. researchgate.net

These methodologies, while not specifically detailed for this compound, represent the current state-of-the-art for the synthesis of analogous structures and would be the foundational techniques for future research into this specific compound.

Identification of Remaining Challenges and Opportunities in the Field

The synthesis and application of chiral α,α-disubstituted benzylamines like this compound are fraught with challenges, primarily stemming from the steric congestion around the quaternary stereocenter.

Remaining Challenges:

Steric Hindrance : The presence of two alkyl groups (ethyl and methyl) and a phenyl group on the same carbon atom creates significant steric bulk. This hinders the approach of reagents, often leading to low reaction yields and difficulties in achieving high enantioselectivity. nih.gov The synthesis of α,α-disubstituted α-amino acids, a related class of compounds, is also noted to be highly challenging due to these steric constraints. nih.govresearchgate.net

Limited Substrate Scope : Many of the existing synthetic methods are optimized for specific substrates and may not be broadly applicable. For example, the enantioselective Strecker reaction, while useful for some chiral amines, often suffers from low yields and undesired side reactions when applied to ketimines. nih.gov

Lack of Mechanistic Understanding : For many of the newer catalytic systems, a deep mechanistic understanding is still evolving. This can make the rational design of catalysts for specific challenging substrates like this compound a process of trial and error.

Opportunities for Advancement:

Development of Novel Catalytic Systems : There is a significant opportunity to design and develop new catalysts, potentially based on synergistic catalysis or photoredox principles, that are more effective at navigating the steric challenges of α,α-disubstituted benzylamines. nih.gov

Exploration as a Chiral Auxiliary or Resolving Agent : The inherent chirality and steric bulk of this compound make it a potential candidate as a chiral auxiliary or a resolving agent for racemic mixtures. ontosight.ai Its efficacy in these roles remains an unexplored area of research.

Application in Pharmaceutical Synthesis : Enantiomerically pure chiral amines are crucial intermediates in the synthesis of many pharmaceuticals. ontosight.ai Investigating the potential of this compound as a building block for novel drug candidates presents a significant opportunity.

Future Directions for Expanding the Synthetic Utility and Mechanistic Understanding of this compound

The future of research into this compound will likely focus on addressing the aforementioned challenges and capitalizing on the identified opportunities.

Expanding Synthetic Utility:

Systematic Evaluation of Modern Synthetic Methods : A crucial first step will be the systematic application of the latest advancements in asymmetric synthesis, such as transition-metal-catalyzed cross-coupling and photoredox catalysis, to the synthesis of this compound. This will establish benchmark efficiencies and enantioselectivities.

Investigation as a Chiral Ligand : The nitrogen atom in this compound can act as a coordination site for metal catalysts. Synthesizing derivatives of this compound for use as chiral ligands in asymmetric catalysis is a promising avenue for future research.

High-Throughput Screening for Pharmaceutical Applications : Incorporating this compound into libraries of small molecules for high-throughput screening against various biological targets could uncover novel pharmaceutical leads.

Deepening Mechanistic Understanding:

Computational Modeling : Density Functional Theory (DFT) and other computational methods can be employed to model the transition states of potential synthetic routes. This can provide valuable insights into the factors controlling stereoselectivity and help in the rational design of more effective catalysts.

In-depth Spectroscopic and Crystallographic Studies : Detailed spectroscopic analysis (NMR, IR, etc.) and X-ray crystallography of this compound and its derivatives will provide crucial data on its conformation and non-covalent interactions, which can inform its use as a chiral auxiliary or ligand.

Kinetic and Isotope Effect Studies : Performing kinetic studies and measuring kinetic isotope effects for reactions involving this compound can help to elucidate reaction mechanisms and identify rate-determining steps, leading to a more profound understanding of its reactivity.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing (R)-alpha-Ethyl-alpha-methylbenzylamine with high enantiomeric purity?

- Methodological Answer : Begin with established asymmetric synthesis routes, such as catalytic hydrogenation or enzymatic resolution. Ensure strict control of reaction conditions (temperature, catalyst loading, solvent polarity) to minimize racemization. Characterize intermediates via chiral HPLC or polarimetry . For novel compounds, provide full spectral data (NMR, IR, MS) and elemental analysis. Include purity validation using techniques like GC-MS or melting point analysis. Cross-reference with literature to confirm identity and enantiomeric excess (ee) ≥98% .

Q. How can researchers validate the purity and structural integrity of this compound in synthetic workflows?

- Methodological Answer : Combine orthogonal analytical methods:

- Chromatography : Chiral HPLC or GC with chiral columns to assess ee.

- Spectroscopy : H/C NMR for stereochemical confirmation; compare chemical shifts with known (R)-enantiomer databases.

- Thermal Analysis : DSC to detect polymorphic impurities.

- Quantitative Analysis : Titration (e.g., acid-base) for assay purity.

Document all data in tabular form (e.g., retention times, spectral peaks) to ensure reproducibility .

Q. What are the best practices for designing experiments to study the compound’s reactivity in common organic reactions (e.g., alkylation, acylation)?

- Methodological Answer :

- Control Variables : Fix temperature, solvent, and catalyst while varying substrate ratios.

- Kinetic Studies : Use in-situ FTIR or NMR to track reaction progress.

- Comparative Analysis : Run parallel experiments with racemic mixtures to isolate stereochemical effects.

- Data Validation : Replicate trials (n ≥ 3) and apply statistical tests (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. How can researchers investigate the enantioselective effects of this compound in asymmetric catalysis?

- Methodological Answer :

- Catalytic Screening : Test the compound as a chiral ligand or catalyst in model reactions (e.g., aldol additions). Compare turnover frequency (TOF) and selectivity with other enantiomers.

- Mechanistic Probes : Use DFT calculations to map transition states and correlate with experimental ee values.

- Cross-Validation : Partner with computational chemists to reconcile discrepancies between predicted and observed stereoselectivity .

Q. What strategies resolve contradictions in reported data on the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to incremental pH levels (1–14) and monitor decomposition via LC-MS.

- Isolation of Degradants : Use preparative TLC or column chromatography to isolate byproducts; characterize structures to identify degradation pathways.

- Meta-Analysis : Systematically compare literature protocols (e.g., solvent choices, temperature gradients) to identify variables influencing stability .

Q. How can researchers design experiments to elucidate the compound’s role in modulating enzyme activity or receptor binding?

- Methodological Answer :

- Biophysical Assays : Use surface plasmon resonance (SPR) or ITC to measure binding affinities.

- Enzymatic Kinetics : Conduct Michaelis-Menten studies with varying inhibitor concentrations.

- Structural Biology : Co-crystallize the compound with target proteins (e.g., cytochrome P450 isoforms) for X-ray diffraction analysis.

Address outliers by repeating assays under standardized conditions and validating with orthogonal techniques (e.g., fluorescence quenching) .

Q. What methodologies are effective for analyzing the compound’s enantiomeric purity in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Sample Preparation : Use liquid-liquid extraction or SPE to isolate the compound from matrices.

- Chiral Separation : Employ UPLC-MS/MS with polysaccharide-based columns for high-resolution ee determination.

- Validation : Spike recovery experiments (80–120%) and matrix-matched calibration curves to minimize interference .

Data Management & Reproducibility

Q. How should researchers address discrepancies between computational predictions and experimental results for the compound’s physicochemical properties?

- Methodological Answer :

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess robustness.

- Experimental Replication : Repeat measurements (e.g., logP, pKa) using standardized protocols (IUPAC guidelines).

- Collaborative Peer Review : Share raw data and code via repositories like Zenodo to enable independent validation .

Q. What frameworks ensure transparent reporting of the compound’s synthetic and analytical data?

- Methodological Answer :

- FAIR Principles : Assign DOIs to datasets; provide metadata (e.g., reaction conditions, instrument settings) in machine-readable formats.

- Supplementary Materials : Publish crystallographic data (CIF files), spectral raw data, and statistical scripts alongside manuscripts.

- Peer Review Compliance : Justify all methodological changes during revisions and avoid ad-hoc data inclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.